molecular formula C12H17N3O B1521582 1-(3-Aminophenyl)piperidine-4-carboxamide CAS No. 1094352-48-3

1-(3-Aminophenyl)piperidine-4-carboxamide

Cat. No.: B1521582
CAS No.: 1094352-48-3
M. Wt: 219.28 g/mol
InChI Key: LKZXTUGJNPPZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)piperidine-4-carboxamide is a piperidine-based small molecule characterized by a carboxamide group at the 4-position of the piperidine ring and a 3-aminophenyl substituent at the 1-position. This scaffold is a versatile pharmacophore in medicinal chemistry, often modified to optimize pharmacokinetic properties, target affinity, and selectivity.

Properties

IUPAC Name

1-(3-aminophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-2-1-3-11(8-10)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZXTUGJNPPZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminophenyl)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with piperidine to form 1-(3-nitrophenyl)piperidine. This intermediate is then reduced to 1-(3-aminophenyl)piperidine, which is subsequently reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to yield the final product.

Reaction Conditions:

    Step 1: Nitro reduction using hydrogen gas and a palladium catalyst.

    Step 2: Amidation reaction using an acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated amidation steps can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-(3-nitrophenyl)piperidine-4-carboxamide.

    Reduction: Formation of 1-(3-aminophenyl)piperidine.

    Substitution: Formation of halogenated derivatives like 1-(3-bromophenyl)piperidine-4-carboxamide.

Scientific Research Applications

1-(3-Aminophenyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The piperidine-4-carboxamide core allows extensive derivatization, enabling modulation of biological activity. Below is a detailed comparison with structurally related compounds, categorized by substituent variations and therapeutic targets:

Table 1: Key Analogs of 1-(3-Aminophenyl)piperidine-4-carboxamide and Their Properties

Compound Name (or Identifier) Substituents/Modifications Biological Target/Activity Key Findings Reference
ZINC02123811 3-(2,5,9-trimethyl-7-oxo-3-phenyl-furochromen-6-yl)propanoyl group SARS-CoV-2 main protease (M<sup>pro</sup>) High binding affinity (ΔG = -9.8 kcal/mol), antiviral activity against SARS-CoV-2.
Compound 38 () 3-Chloro-5-(4-morpholinophenyl)pyridinyl group WNT signaling inhibitor Potent inhibition (IC50 < 100 nM) via Suzuki-Miyaura coupling synthesis.
Inhibitors 1–4 () Varied benzoyl substituents (naphthalene, 3-methoxy, 4-hydroxy, 4-chloro) Monoacylglycerol lipase (MAGL) Inhibitor 1 (naphthalene) showed highest potency (IC50 = 0.12 µM).
Compound 7 () 1,2,4-Oxadiazole-methyl group GLP-1 receptor modulator 89% yield, IR confirms oxadiazole ring; in vivo activity unverified.
Compounds I & II () 3,5-Dinitrobenzoyl and 3,4,5-trimethoxybenzoyl groups Analgesic, antimicrobial Compound II: Analgesic ED50 = 25 mg/kg; Compound I: Moderate antifungal activity.
27e–27i () Indole-2-carbonyl with pyridinyl/imidazolyl side chains Alphavirus replication 27g (pyridin-4-yl) showed 80% yield and potent antiviral EC50 = 0.8 µM.

Key Structural Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., chloro, nitro): Enhance target binding via hydrophobic interactions (e.g., HCV inhibitors in with Cl/CF3 groups showed >99.8% purity and 57–61% yields) . Aromatic/Heterocyclic Extensions: The 3-aminophenyl group in the target compound may mimic natural ligands, as seen in ZINC02123811’s furochromenyl group, which stabilizes SARS-CoV-2 M<sup>pro</sup> binding .

Synthetic Accessibility :

  • Microwave-assisted Suzuki coupling () and amide coupling () are common methods for introducing aryl/heteroaryl groups.
  • Lower yields (e.g., 10–23% in ) correlate with steric hindrance from bulky substituents like pyridin-2-yl .

Pharmacological Trade-offs :

  • Lipophilicity : Trimethoxybenzoyl derivatives () exhibit improved CNS penetration but reduced aqueous solubility.
  • Selectivity : The 1,2,4-oxadiazole group in Compound 7 () enhances GLP-1 receptor selectivity over related GPCRs .

Data-Driven Analysis of Substituent Impact

Table 2: Substituent-Driven Trends in Activity

Substituent Type Example Compound Effect on Activity
Chloro/Methyl HCV inhibitors () Enhanced viral entry inhibition (EC50 ~50 nM) via hydrophobic binding .
Morpholinophenyl Compound 38 () Improved WNT pathway inhibition (IC50 < 100 nM) due to polar interactions .
Naphthalenyl Inhibitor 1 () Highest MAGL inhibition (IC50 = 0.12 µM) via π-π stacking .
Pyridinyl 27g () Optimal antiviral activity (EC50 = 0.8 µM) via hydrogen bonding .

Biological Activity

1-(3-Aminophenyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxamide functional group at the fourth position and a 3-aminophenyl group. This unique structure allows for various interactions within biological systems, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme crucial for modulating endocannabinoid levels in the body. Inhibition of FAAH has implications for pain management and neuroprotection, suggesting potential therapeutic applications in conditions such as chronic pain and neurodegenerative diseases.

The compound's mechanism involves binding to the active site of FAAH, thereby preventing the breakdown of endocannabinoids. This leads to increased levels of these signaling molecules, which can enhance analgesic effects and promote neuroprotective pathways.

Comparative Biological Activity

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-Aminobenzyl)piperidine-4-carboxamideSimilar piperidine structure; different substituentPotentially similar enzyme inhibition
3-Amino-N-(2-methylphenyl)piperidine-4-carboxamideContains a methyl group on phenylInvestigated for analgesic properties
1-(3-Chlorophenyl)methylpiperidine-4-carboxamideChlorine substitution on phenylExplored for anti-inflammatory effects

The unique amino substitution pattern in this compound enhances its ability to modulate endocannabinoid levels more effectively than the other compounds listed.

Therapeutic Implications

Studies have shown that FAAH inhibitors, including this compound, can significantly reduce pain responses in animal models. For instance, in a rodent model of neuropathic pain, administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against various cancer cell lines, suggesting potential applications in oncology. The IC50 values from these studies indicate that it may be effective at concentrations that are achievable in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminophenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-Aminophenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.